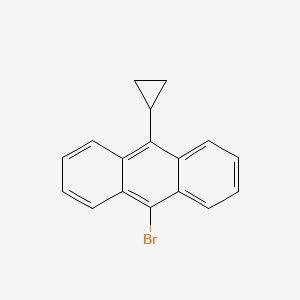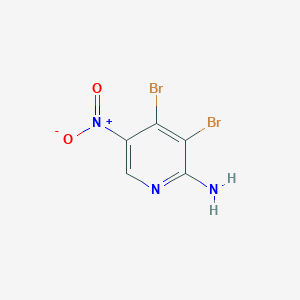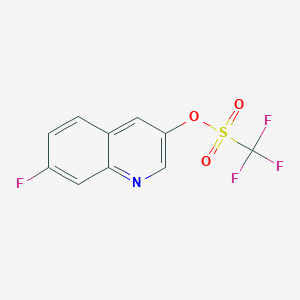
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonicacid,disodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonic acid, disodium salt (CAS Number: 84-48-0) is a chemical compound with the molecular formula C14H8O5S. It belongs to the anthraquinone family and contains two sulfonic acid groups. The compound is typically found as a green solid .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves reacting 1-aminoanthraquinone with o-toluoyl chloride (2-methylbenzoyl chloride) under standard amide formation conditions. This reaction yields the desired N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide in high yield .
Industrial Production:: Unfortunately, detailed industrial production methods for this compound are not widely available. it can be synthesized in the laboratory using the above synthetic route.
Analyse Chemischer Reaktionen
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonic acid can undergo various chemical reactions:
Oxidation: It may participate in oxidation reactions due to the presence of carbonyl groups.
Reduction: Reduction of the carbonyl groups can yield the corresponding dihydroanthracene derivatives.
Substitution: The sulfonic acid groups make it susceptible to substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have pharmaceutical applications.
Industry: Employed in dye synthesis and other chemical processes.
Wirkmechanismus
The exact mechanism by which 9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonic acid exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, this compound’s uniqueness lies in its disulfonic acid functionality. Similar compounds include anthraquinone derivatives like sodium anthraquinone-2-sulfonate and 1-aminoanthraquinone-2-sulfonic acid .
Remember that this information is based on available literature, and further research may reveal additional insights
Eigenschaften
Molekularformel |
C14H8Na2O8S2 |
|---|---|
Molekulargewicht |
414.3 g/mol |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);; |
InChI-Schlüssel |
XGIUVUYQBMISOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O.[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)
![2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol](/img/structure/B13132238.png)
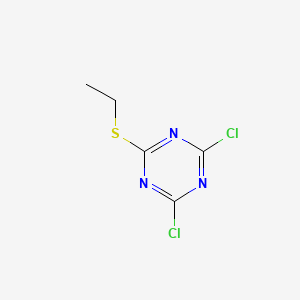
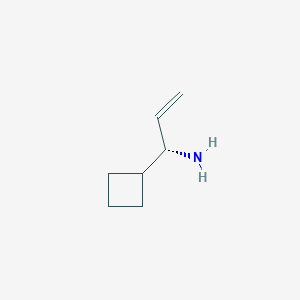

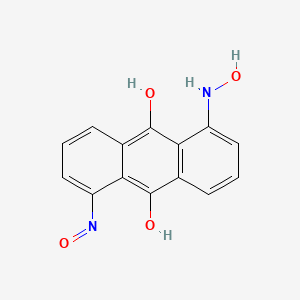
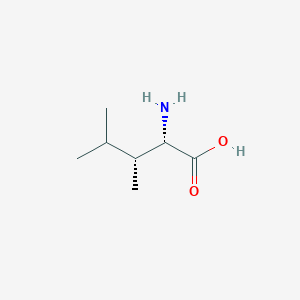

![1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)](/img/structure/B13132267.png)
![8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13132277.png)
